PLA₂ Isoform Selectivity Profile of AACOCF3 vs. MAFP: cPLA₂/iPLA₂ Dual Inhibition with sPLA₂ Sparing
AACOCF3 inhibits the 85-kDa cPLA₂ and the 80-kDa macrophage iPLA₂ while showing no activity against the 14-kDa secretory sPLA₂ isoforms . In direct comparative assays, AACOCF3 inhibited cPLA₂-mediated arachidonic acid release from ionophore-challenged U937 cells with an IC₅₀ of 8 μM and from platelets with an IC₅₀ of 2 μM [1]. Against purified human nonpancreatic secreted 14-kDa PLA₂, AACOCF3 was approximately 4 orders of magnitude less potent than against cPLA₂, confirming its selectivity [2]. In contrast, MAFP is a mixed cPLA₂/iPLA₂ inhibitor but additionally acts as an irreversible FAAH inhibitor with an IC₅₀ of 2.5 nM, complicating data interpretation in endocannabinoid-related studies .
| Evidence Dimension | PLA₂ isoform selectivity: cPLA₂ vs iPLA₂ vs sPLA₂ inhibition |
|---|---|
| Target Compound Data | cPLA₂ IC₅₀ = 1.5–8 μM (enzyme/cell assays); iPLA₂ IC₅₀ = 6–15 μM; sPLA₂: no inhibition at up to 10 mol% |
| Comparator Or Baseline | MAFP: cPLA₂/iPLA₂ inhibitor; FAAH IC₅₀ = 2.5 nM (irreversible); sPLA₂: not selective |
| Quantified Difference | AACOCF3 is ~4 orders of magnitude more selective for cPLA₂ over sPLA₂; MAFP has ~800-fold higher FAAH potency vs AACOCF3 |
| Conditions | Purified human cPLA₂ (phospholipid/Triton X-100 mixed micelles); U937 cells (2×10⁶ cells/mL); human platelets (4×10⁷ cells/mL); calcium ionophore A23187 stimulation |
Why This Matters
When the experimental goal requires dual cPLA₂/iPLA₂ blockade without confounding sPLA₂ inhibition or potent FAAH suppression, AACOCF3 is the appropriate choice over MAFP – a decision critical for eicosanoid pathway dissection.
- [1] Riendeau, D., Guay, J., Weech, P. K., Laliberté, F., Yergey, J., Li, C., Desmarais, S., Perrier, H., Liu, S., & Nicoll-Griffith, D. (1994). Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A₂, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. Journal of Biological Chemistry, 269(22), 15619–15624. View Source
- [2] Street, I. P., Lin, H.-K., Laliberté, F., Ghomashchi, F., Wang, Z., Perrier, H., Tremblay, N. M., Huang, Z., Weech, P. K., & Gelb, M. H. (1993). Slow- and tight-binding inhibitors of the 85-kDa human phospholipase A₂. Biochemistry, 32(23), 5935–5940. View Source
